![molecular formula C17H18N2O4S B3882031 N-[5-(aminosulfonyl)-2-methylphenyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B3882031.png)
N-[5-(aminosulfonyl)-2-methylphenyl]-3-(4-methoxyphenyl)acrylamide
Overview
Description
This compound is an organic molecule that contains functional groups such as an acrylamide, a sulfonamide, and a methoxyphenyl group. These functional groups suggest that this compound could have potential applications in various fields, including medicinal chemistry and materials science .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the planar geometry typical of acrylamides, with the sulfonamide and methoxyphenyl groups potentially introducing steric effects that could influence its overall shape .Chemical Reactions Analysis
As an acrylamide, this compound could potentially participate in various chemical reactions, including polymerization and addition reactions. The presence of the sulfonamide and methoxyphenyl groups could also influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar sulfonamide and methoxy groups, while its melting and boiling points would depend on the strength of the intermolecular forces present .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-(2-methyl-5-sulfamoylphenyl)prop-2-enamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-12-3-9-15(24(18,21)22)11-16(12)19-17(20)10-6-13-4-7-14(23-2)8-5-13/h3-11H,1-2H3,(H,19,20)(H2,18,21,22)/b10-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNSENCYKDUTCK-UXBLZVDNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)C=CC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)/C=C/C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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